molecular formula C15H9Cl2N3O B2688827 2-cyano-3-(2,4-dichlorophenyl)-N-(pyridin-4-yl)prop-2-enamide CAS No. 1445771-05-0

2-cyano-3-(2,4-dichlorophenyl)-N-(pyridin-4-yl)prop-2-enamide

Cat. No. B2688827
CAS RN: 1445771-05-0
M. Wt: 318.16
InChI Key: BKYYJSCMDKIPMU-UHFFFAOYSA-N
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Description

2-cyano-3-(2,4-dichlorophenyl)-N-(pyridin-4-yl)prop-2-enamide, also known as DCPP, is a chemical compound that has been widely studied for its potential applications in scientific research. DCPP is a member of the enamide family of compounds, which have been shown to exhibit a range of interesting biological activities. In We will also discuss the advantages and limitations of using DCPP in lab experiments, and list some future directions for research in this area.

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Research into the structural properties of related enaminones has revealed insights into hydrogen bonding and molecular conformations. For instance, studies have found that enaminones exhibit specific hydrogen bonding patterns that contribute to their molecular stability and interactions. This information is pivotal for understanding the chemical and physical properties of compounds like "2-cyano-3-(2,4-dichlorophenyl)-N-(pyridin-4-yl)prop-2-enamide" and can influence their applications in materials science and molecular engineering (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Biological Activity

The synthesis of structurally related compounds has demonstrated their potential in developing selective agonists or antagonists for specific receptors, which could be vital for therapeutic applications. Structural-activity relationship (SAR) studies have paved the way for optimizing the biological activities of these compounds by tweaking their molecular structures (Meurer et al., 2005).

Molecular Synthesis Techniques

Innovative synthesis techniques have been developed for enaminones and their derivatives, offering efficient and practical approaches to generating these compounds. These methodologies enable the production of enaminones with diverse substituents, expanding their potential applications in medicinal chemistry and drug design (Barakat et al., 2020).

Spectroscopic Identification and Derivatization

Spectroscopic studies have been critical for the identification and characterization of enaminones and their derivatives. These studies provide essential insights into the molecular structure and reactivity of such compounds, which are crucial for their application in various scientific fields (Nycz et al., 2016).

properties

IUPAC Name

2-cyano-3-(2,4-dichlorophenyl)-N-pyridin-4-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O/c16-12-2-1-10(14(17)8-12)7-11(9-18)15(21)20-13-3-5-19-6-4-13/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYYJSCMDKIPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(2,4-dichlorophenyl)-N-(pyridin-4-yl)prop-2-enamide

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